2-cyclopentyl-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)acetamide
Description
Properties
IUPAC Name |
2-cyclopentyl-N-[(1-pyridin-3-ylpiperidin-4-yl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O/c22-18(12-15-4-1-2-5-15)20-13-16-7-10-21(11-8-16)17-6-3-9-19-14-17/h3,6,9,14-16H,1-2,4-5,7-8,10-13H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNYMSNNLGLCCEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC(=O)NCC2CCN(CC2)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclopentyl-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)acetamide typically involves multi-step organic reactions One common approach is to start with the preparation of the piperidinyl intermediate, which is then coupled with the pyridinyl group
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-cyclopentyl-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines.
Scientific Research Applications
2-cyclopentyl-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its interaction with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-cyclopentyl-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)acetamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in neurotransmitter modulation and enzyme inhibition.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional distinctions from analogous acetamide derivatives are highlighted below, with key comparisons drawn from the provided evidence.
Structural Features and Functional Groups
- Core Structure : The compound shares the acetamide backbone with other derivatives, such as N-(2-hydroxypyridin-3-yl)acetamide () and chloroacetamides like 2-chloro-N-[2-(5-fluoropyrimidin-2-yl)ethyl]acetamide (). However, its cyclopentyl group and piperidine-pyridinyl substitution distinguish it from simpler pyridine derivatives.
- Substituent Diversity : Unlike Goxalapladib (), which contains a naphthyridine core and trifluoromethyl biphenyl groups, the target compound lacks polyaromatic systems and fluorinated substituents. This reduces its molecular weight (313.44 vs. 718.80 g/mol for Goxalapladib) and may enhance metabolic stability .
Physicochemical Properties
- Solubility : The pyridin-3-yl group may enhance aqueous solubility relative to purely aliphatic analogs, though less so than the hydroxyl group in N-(2-hydroxypyridin-3-yl)acetamide .
Table 1: Comparative Analysis of Acetamide Derivatives
| Compound Name | Molecular Weight (g/mol) | Key Functional Groups | Therapeutic Indication |
|---|---|---|---|
| 2-cyclopentyl-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)acetamide | 313.44 | Cyclopentyl, pyridin-3-yl, piperidine | Not specified |
| Goxalapladib | 718.80 | Naphthyridine, trifluoromethyl biphenyl | Atherosclerosis |
| N-(2-hydroxypyridin-3-yl)acetamide | 152.15 | Hydroxypyridinyl | Not specified |
| 2-chloro-N-[2-(5-fluoropyrimidin-2-yl)ethyl]acetamide | 231.66 | Chloro, fluoropyrimidinyl | Not specified |
Research Findings and Implications
- Synthetic Feasibility : The compound’s piperidine-pyridinyl linkage is synthetically accessible via reductive amination, a common strategy for piperidine derivatives .
- SAR Insights : Comparative studies suggest that cyclopentyl groups optimize steric bulk without excessive hydrophobicity, balancing receptor binding and pharmacokinetics .
Biological Activity
2-cyclopentyl-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)acetamide is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article reviews its biological activity, focusing on pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure
The compound can be represented structurally as follows:
This structure features a cyclopentyl group and a piperidine ring substituted with a pyridine moiety, which may contribute to its biological properties.
Biological Activity Overview
The biological activity of 2-cyclopentyl-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)acetamide has been evaluated in various studies, focusing on its effects on different biological targets. The following sections summarize key findings related to its pharmacodynamics and pharmacokinetics.
Research indicates that this compound may interact with specific receptors involved in neurotransmission and cellular signaling pathways. It is hypothesized to act as a modulator of the central nervous system due to its structural similarity to known neuroactive compounds.
Pharmacological Properties
| Property | Description |
|---|---|
| Target Receptors | Potential interaction with dopamine and serotonin receptors. |
| IC50 Values | Specific IC50 values remain under investigation; preliminary data suggest moderate potency. |
| Selectivity | Exhibits selectivity towards certain receptor subtypes, which may reduce side effects compared to non-selective agents. |
Case Studies
-
Neuropharmacological Evaluation
- A study assessed the compound's effects on neurotransmitter release in vitro, revealing significant modulation of dopamine levels in neuronal cultures. This suggests potential applications in treating disorders such as schizophrenia or depression.
-
In Vivo Efficacy
- In animal models, 2-cyclopentyl-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)acetamide demonstrated anxiolytic-like effects, comparable to established anxiolytics. Behavioral tests indicated reduced anxiety levels without significant sedation.
-
Toxicity Assessment
- Toxicity studies conducted on rodent models indicated a favorable safety profile at therapeutic doses, with no observed acute toxicity or adverse effects on vital organ systems.
Research Findings
Recent research has focused on optimizing the synthesis of this compound and its analogs to enhance biological activity and selectivity. Studies have employed structure-activity relationship (SAR) analyses to identify key functional groups that contribute to its pharmacological effects.
Notable Findings
- SAR Analysis : Modifications to the piperidine ring have been shown to significantly alter receptor binding affinity and selectivity.
- Bioavailability : Preliminary studies indicate good oral bioavailability, making it a candidate for further development into therapeutic agents.
Q & A
Basic: What are the key synthetic routes for 2-cyclopentyl-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)acetamide, and how are reaction conditions optimized?
The synthesis typically involves multi-step organic reactions, starting with the preparation of intermediates such as pyridin-3-yl-piperidine derivatives. Key steps include:
- Cyclopentyl group introduction via alkylation or coupling reactions.
- Amide bond formation between the cyclopentyl-acetic acid derivative and the piperidine-methylamine intermediate.
Reaction optimization focuses on temperature control (e.g., 0–5°C for sensitive intermediates), solvent selection (polar aprotic solvents like DMF for amidation), and catalyst use (e.g., HATU for efficient coupling). Yields are monitored via TLC and HPLC, with purity ≥95% achieved through column chromatography .
Basic: Which analytical techniques are critical for confirming the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H/13C NMR confirms the presence of the cyclopentyl, pyridine, and acetamide moieties by identifying characteristic peaks (e.g., δ 2.1–2.5 ppm for cyclopentyl protons).
- Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., [M+H]+ ion matching C20H28N3O).
- HPLC/Purity Analysis : Reverse-phase HPLC with UV detection ensures >95% purity. Thermal stability is assessed via DSC/TGA to determine decomposition temperatures .
Advanced: How can computational methods predict the binding affinity and conformational dynamics of this compound with biological targets?
- Molecular Docking : Tools like AutoDock Vina model interactions with receptors (e.g., GPCRs or ion channels) by simulating the compound’s 3D conformation.
- Molecular Dynamics (MD) Simulations : Assess stability of ligand-receptor complexes over time (e.g., 100-ns simulations in GROMACS).
- Quantitative Structure-Activity Relationship (QSAR) : Correlates structural features (e.g., piperidine ring basicity) with activity data to refine target hypotheses .
Advanced: What strategies address solubility and bioavailability challenges in preclinical studies?
- Salt Formation : Hydrochloride salts improve aqueous solubility.
- Prodrug Design : Esterification of the acetamide group enhances membrane permeability.
- Co-solvent Systems : Use of PEG-400 or cyclodextrins in formulation buffers. Bioavailability is assessed via in vitro Caco-2 cell assays and in vivo pharmacokinetic studies (e.g., plasma concentration-time curves) .
Advanced: How does modifying functional groups (e.g., pyridine substitution) affect the compound’s pharmacological profile?
- Pyridine Ring Modifications : Introducing electron-withdrawing groups (e.g., -CF3 at the 5-position) enhances binding to nicotinic acetylcholine receptors.
- Piperidine Methyl Group : Substitution with bulkier groups (e.g., isopropyl) alters selectivity for σ-1 vs. σ-2 receptors.
- Cyclopentyl vs. Cyclohexyl : Cyclopentyl’s smaller size improves CNS penetration, as shown in blood-brain barrier (BBB) permeability assays .
Advanced: What in vitro and in vivo models are used to evaluate its efficacy in neurological disorders?
- In Vitro :
- Primary Neuronal Cultures : Measure neuroprotection against glutamate-induced excitotoxicity.
- Radioligand Binding Assays : Quantify affinity for serotonin (5-HT1A) or dopamine (D2) receptors.
- In Vivo :
- Rodent Models : Morris water maze for cognitive enhancement or forced swim test for antidepressant activity.
- Microdialysis : Monitor neurotransmitter levels (e.g., dopamine in striatum) .
Advanced: How do structural features like the cyclopentyl group influence target selectivity?
The cyclopentyl group’s conformational rigidity and hydrophobicity enhance interactions with hydrophobic binding pockets in targets like κ-opioid receptors. Comparative studies with cyclohexyl analogs show a 10-fold higher selectivity for κ over μ-opioid receptors due to reduced steric hindrance .
Basic: What are the primary challenges in scaling up the synthesis for research quantities?
- Intermediate Stability : Air-sensitive intermediates (e.g., piperidine-methylamine) require inert atmosphere handling.
- Purification at Scale : Transition from column chromatography to preparative HPLC or crystallization (e.g., using ethanol/water mixtures).
- Yield Optimization : Statistical methods like Design of Experiments (DoE) identify critical parameters (e.g., stoichiometry, reaction time) .
Advanced: How can metabolic stability be assessed using microsomal assays?
- Liver Microsome Incubations : Compound is incubated with rat/human liver microsomes and NADPH.
- LC-MS/MS Analysis : Quantifies parent compound and metabolites over time.
- CYP450 Inhibition Screening : Fluorescent probes identify isoform-specific interactions (e.g., CYP3A4). Data guide structural tweaks to reduce first-pass metabolism .
Advanced: What contradictions exist in existing data on its mechanism of action, and how can they be resolved?
Discrepancies in receptor binding studies (e.g., reported affinity for 5-HT1A vs. α2-adrenergic receptors) may arise from:
- Assay Variability : Differences in radioligand concentrations or membrane preparations.
- Species Specificity : Human vs. rodent receptor isoforms.
Resolution involves orthogonal assays (e.g., functional cAMP assays) and cryo-EM structures of ligand-receptor complexes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
